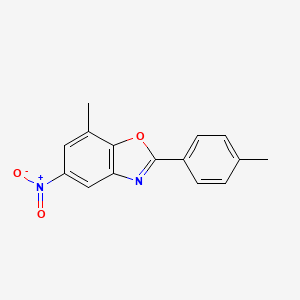

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

Description

Properties

IUPAC Name |

7-methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9-3-5-11(6-4-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVZDUXNZLBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoxazole ring with a methyl and nitro group at specific positions. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Benzoxazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, a study highlighted that various benzoxazole compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/mL, indicating a broad spectrum of antimicrobial activity.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Benzoxazole Derivative A | 250 | Antifungal |

| Benzoxazole Derivative B | 7.81 | Antibacterial |

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has also been documented. Compounds similar to this compound have been shown to inhibit key inflammatory mediators. A study indicated that certain derivatives displayed promising anti-inflammatory activity in vitro, which was further validated through molecular docking studies that elucidated their binding affinities to cyclooxygenase enzymes (COX-1 and COX-2) .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of benzoxazoles. Research has demonstrated that several derivatives exhibit potent antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals. For example, compounds structurally related to this compound have shown IC50 values as low as 9.40 µg/mL .

Case Studies

Several case studies have investigated the biological activities of benzoxazole derivatives:

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzoxazole derivatives against clinical isolates and found that those with nitro substitutions exhibited enhanced activity against resistant strains.

- Inflammation Model : In an animal model of inflammation, compounds related to this compound were administered to evaluate their anti-inflammatory effects. Results indicated significant reductions in edema and inflammatory markers compared to control groups.

- Oxidative Stress Reduction : In vitro assays demonstrated that these compounds could effectively reduce oxidative stress in cellular models, suggesting their potential use in treating oxidative stress-related diseases.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Anticancer Agents

The compound has been identified as a potential precursor in the synthesis of imidazole-containing compounds, which are crucial in drug design for developing new antibacterial and anticancer agents. Its structure allows for modifications that enhance biological activity against various pathogens and cancer cells.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, particularly GABA_A receptors, suggesting potential therapeutic applications in treating neurological disorders such as anxiety and depression. Preliminary studies show that derivatives may exhibit sedative or anxiolytic properties.

Anti-Fungal Activity

A series of benzoxazole derivatives, including 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole, have demonstrated moderate antifungal activities against several phytopathogenic fungi. For instance, certain derivatives showed over 50% inhibition rates against Mycosphaerella melonis and Colletotrichum gloeosporioides, indicating their potential as agricultural fungicides .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its role as a precursor in synthesizing new agrochemicals. Derivatives are being tested for their pesticidal and herbicidal activities. Initial screenings suggest that some derivatives could be developed into effective agrochemical agents .

Material Science

Organic Semiconductors

The stable molecular structure of this compound makes it suitable for incorporation into organic semiconductors. Studies have shown that integrating this compound into semiconductor matrices improves thermal stability and charge transport properties, which are essential for electronic applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various analytical procedures. Its unique properties facilitate its use in chromatography, spectroscopy, and mass spectrometry for the identification and quantification of similar structures in complex mixtures.

Photodynamic Therapy

The photosensitizing properties of this compound are being investigated for potential applications in photodynamic therapy (PDT) for cancer treatment. When activated by light, it can generate reactive oxygen species capable of inducing cytotoxic effects in cancer cells. This application highlights its dual role as both a therapeutic agent and a diagnostic tool.

Chemical Sensing

Due to its ability to undergo fluorescence changes upon binding with specific ions or molecules, this compound is also being utilized in the development of sensors for environmental monitoring and diagnostics. These sensors exhibit high selectivity and sensitivity to target analytes, making them valuable tools in both research and industrial applications.

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Precursor for antibacterial/anticancer agents | Enhanced biological activity against pathogens/cancer cells |

| Neuropharmacology | Interaction with neurotransmitter receptors | Potential sedative/anxiolytic properties |

| Agricultural Chemistry | Synthesis of new agrochemicals | Moderate antifungal activity against specific fungi |

| Material Science | Incorporation into organic semiconductors | Improved thermal stability and charge transport |

| Analytical Chemistry | Reference standard in analytical procedures | Accurate identification/quantification |

| Photodynamic Therapy | Photosensitizing properties for cancer treatment | Induces cytotoxic effects under light activation |

| Chemical Sensing | Development of sensors for detecting specific ions/molecules | High selectivity/sensitivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 7-methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole can be contextualized by comparing it to related benzoxazole and benzothiazole derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

2-(3-Methylphenyl)-5-nitro-1,3-benzoxazole (6a-2) Substituents: 3-Methylphenyl (position 2), nitro (position 5). Synthesis: Prepared via refluxing 2-amino-4-nitrophenol with 3-methylbenzoyl chloride and p-toluenesulfonic acid (83% yield) . Key Differences: The 3-methylphenyl group creates steric and electronic variations compared to the 4-methylphenyl group in the target compound. The para-substituted methyl in the target may enhance planarity and π-π stacking interactions in biological systems.

7-Chloro-2-(furan-2-yl)-5-nitro-1,3-benzoxazole (54) Substituents: Chloro (position 7), furan-2-yl (position 2), nitro (position 5). Synthesis: Cyclization with p-toluenesulfonic acid (PTSA) in toluene (71% yield) . Key Differences: The chloro group at position 7 (vs. The furan substituent introduces heteroaromaticity, which may affect binding affinity compared to the 4-methylphenyl group .

7-(3,4-Dimethoxyphenyl)-2-(5-methylfuran-2-yl)-5-nitro-1,3-benzoxazole (65)

- Substituents : 3,4-Dimethoxyphenyl (position 7), 5-methylfuran-2-yl (position 2), nitro (position 5).

- Synthesis : Suzuki coupling with palladium catalysis (29% yield) .

- Key Differences : The bulky 3,4-dimethoxyphenyl group at position 7 may reduce bioavailability compared to the smaller methyl group in the target. The methoxy groups could enhance solubility but reduce metabolic stability .

5-Methyl-2-phenylbenzoxazole Substituents: Methyl (position 5), phenyl (position 2). Key Differences: Lacks the nitro group, reducing electron-withdrawing effects and reactivity. The methyl at position 5 (vs.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Substituents : Chloro (position 5), 4-methoxyphenyl (position 2).

- Key Differences : The benzothiazole core (sulfur vs. oxygen in benzoxazole) increases lipophilicity and may enhance metabolic stability. The 4-methoxyphenyl group parallels the 4-methylphenyl in the target but introduces electron-donating methoxy effects .

Comparative Data Table

Key Findings

- Substituent Position : The 4-methylphenyl group at position 2 (vs. 3-methylphenyl in 6a-2) may optimize steric compatibility in receptor binding pockets .

- Biological Implications : Chloro or furan substituents (e.g., compound 54) introduce polarizable atoms, which could modulate target affinity compared to the hydrophobic methyl groups in the target .

Preparation Methods

Core Synthetic Strategy

The classical and most widely employed method for synthesizing benzoxazole derivatives involves the condensation of 2-aminophenol with aromatic aldehydes, acids, or their derivatives , often under oxidative or catalytic conditions. This approach enables the formation of the benzoxazole ring via intramolecular cyclization after initial Schiff base formation or direct coupling.

Catalytic Systems and Reaction Conditions

Several catalytic systems have been developed to improve yields, reaction times, and environmental compatibility:

- Nanocatalysts: Magnetic solid acid nanocatalysts, metal oxide nanoparticles (e.g., ZnO, SrCO3), and palladium-supported nanocatalysts have been used to promote cyclization efficiently.

- Metal Catalysts: Palladium complexes and FeCl3 have been employed to catalyze aerobic oxidation and coupling reactions.

- Green Catalysts: Mesoporous titania-alumina mixed oxides and alumina have been used as eco-friendly catalysts.

- Solvent Systems: Water, ethanol, acetonitrile, and solvent-free conditions have been explored to enhance green chemistry aspects.

Specific Preparation Methods Relevant to 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole

Though direct literature on the exact preparation of this compound is limited, closely related derivatives such as 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole have been synthesized using analogous methods. The following methods are adaptable to the target compound by selecting appropriate substituted aromatic precursors.

Condensation of 2-Aminophenol with Substituted Aromatic Aldehydes

| Method No. | Catalyst/System | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) | Reflux in water, ~45 min | 79–89 | High yield, catalyst reusable 4 times, ambient conditions |

| 2 | Mesoporous titania–alumina mixed oxide (MTAMO) with aqueous H2O2 | 50 °C in ethanol | 90–96 | Eco-friendly, inexpensive catalyst, short reaction time |

| 3 | Strontium carbonate nanocatalyst | Room temperature, solvent-free, mortar and pestle grinding, 20 min | High | Solvent-free, catalyst reusable, eco-friendly |

| 4 | Palladium-supported [SMNP@GLP][Cl] nanocatalyst | 80 °C in DMF, 18 h, O2 atmosphere | 83–95 | High yield, catalyst reusable 6 times, longer reaction time |

| 5 | Alumina catalyst | Room temperature, acetonitrile, 5 h | 55–75 | Moderate yields, green solvent, recyclable catalyst |

These methods typically involve the condensation of 2-aminophenol with 4-methylbenzaldehyde (para-tolualdehyde) or its nitro-substituted analogs, followed by oxidative cyclization to form the benzoxazole ring.

Oxidative Coupling Methods

Oxidative coupling reactions using oxidants such as lead tetraacetate or catalytic aerobic oxidation (e.g., FeCl3 with AgNO3 co-oxidant) have been reported to facilitate benzoxazole formation from amino phenol derivatives and aldehydes.

Detailed Reaction Scheme Example

Synthesis of this compound (Adapted)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Amino-5-methylphenol + 4-Methyl-3-nitrobenzaldehyde | Catalyst (e.g., MTAMO), ethanol, 50 °C, H2O2 | Formation of Schiff base intermediate |

| 2 | Oxidative cyclization | Same conditions | Cyclization to benzoxazole ring |

| 3 | Purification | Recrystallization or chromatography | Pure this compound |

This general approach can be modified by selecting the appropriate nitro-substituted aromatic aldehyde to introduce the 5-nitro group on the benzoxazole ring.

Comparative Data Table of Preparation Methods

| Method | Catalyst Type | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Magnetic solid acid nanocatalyst | Nanocatalyst | Water | Reflux (~100 °C) | 45 min | 79–89 | Easy catalyst recovery, green solvent | None significant |

| MTAMO with H2O2 | Metal oxide mixed catalyst | Ethanol | 50 °C | Short (minutes) | 90–96 | Eco-friendly, high yield | Requires H2O2 handling |

| SrCO3 nanocatalyst | Nanocatalyst | Solvent-free | Room temp | 20 min | High | Solvent-free, green | Limited substrate scope |

| Pd-supported nanocatalyst | Metal catalyst | DMF | 80 °C | 18 h | 83–95 | High yield, reusable catalyst | Long reaction time, toxic solvent |

| Alumina catalyst | Metal oxide | Acetonitrile | Room temp | 5 h | 55–75 | Green solvent, recyclable catalyst | Moderate yield |

Q & A

Q. What advanced separation techniques (HPLC, CE) achieve enantiomeric resolution of chiral analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.